molecular formula C20H21N3O3S B2970122 N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-69-5

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2970122
CAS No.: 899982-69-5
M. Wt: 383.47
InChI Key: MZAYPBDHASJWIR-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide: is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a cyclopentyl(methyl)sulfamoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of the 2-cyanophenyl group, which can be achieved through the reaction of 2-bromobenzonitrile with a suitable nucleophile.

    Sulfamoylation: The next step involves the introduction of the cyclopentyl(methyl)sulfamoyl group. This can be done by reacting cyclopentylmethylamine with a sulfonyl chloride derivative under basic conditions.

    Coupling Reaction: Finally, the cyanophenyl intermediate is coupled with the sulfamoyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo

Biological Activity

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a synthetic compound characterized by a complex molecular structure that includes a cyanophenyl group, a cyclopentyl(methyl)sulfamoyl moiety, and a benzamide framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and neurology. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

  • IUPAC Name: this compound
  • Molecular Formula: C20H21N3O3S
  • CAS Number: 899982-69-5

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the Cyanophenyl Intermediate: This is achieved via nucleophilic substitution reactions using 2-bromobenzonitrile.
  • Sulfamoylation: The cyclopentyl(methyl)sulfamoyl group is introduced through reactions with suitable sulfonyl chlorides.
  • Coupling Reaction: The final compound is formed by coupling the cyanophenyl intermediate with the sulfamoyl derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related compounds has shown:

  • Mechanism of Action: Induction of apoptosis in cancer cells by arresting the cell cycle at specific phases (e.g., S phase).
  • In vitro Studies: Compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .
Cell LineInhibition Rate (%)IC50 (µM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

Case Studies and Research Findings

  • Antitumor Mechanisms: A study on related compounds demonstrated that they induce apoptosis through mitochondrial pathways, leading to caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .
  • Inhibition Studies: Investigations into enzyme inhibition have shown that related sulfonamide compounds can effectively inhibit key enzymes involved in cancer cell proliferation, highlighting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR): Ongoing research is focused on modifying the structure of this compound to enhance its biological activity and reduce toxicity .

Properties

IUPAC Name

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23(17-7-3-4-8-17)27(25,26)18-12-10-15(11-13-18)20(24)22-19-9-5-2-6-16(19)14-21/h2,5-6,9-13,17H,3-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYPBDHASJWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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